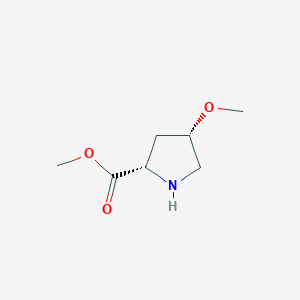![molecular formula C20H18N4O5 B062158 [4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate CAS No. 176379-36-5](/img/structure/B62158.png)
[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, as well as the proliferation and migration of tumor cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate in lab experiments is its potential as a versatile tool for studying various biological processes. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on [4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate. One direction is to investigate its potential as a therapeutic agent for various inflammatory and tumor-related diseases. Another direction is to explore its potential as a herbicide for agricultural applications. Additionally, further research could be conducted on its potential use in the synthesis of novel materials.
Méthodes De Synthèse
The synthesis of [4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate can be achieved through the reaction of 4-aminobenzoyl chloride with 5-amino-1-methyl-2,4-dioxo-3-phenylpyrimidine in the presence of an appropriate base. The resulting compound is then acetylated to form the final product.
Applications De Recherche Scientifique
[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has shown promise as an anti-inflammatory and anti-tumor agent. In agriculture, it has been investigated for its potential use as a herbicide. In materials science, it has been studied for its potential use in the synthesis of novel materials.
Propriétés
Numéro CAS |
176379-36-5 |
|---|---|
Formule moléculaire |
C20H18N4O5 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
[4-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H18N4O5/c1-12(25)29-15-10-8-13(9-11-15)18(26)22-16-17(21)24(14-6-4-3-5-7-14)20(28)23(2)19(16)27/h3-11H,21H2,1-2H3,(H,22,26) |
Clé InChI |
KYTBOVFFLJNNOE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
Synonymes |
Benzamide, 4-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




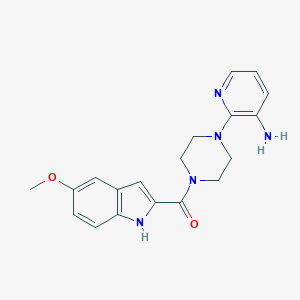


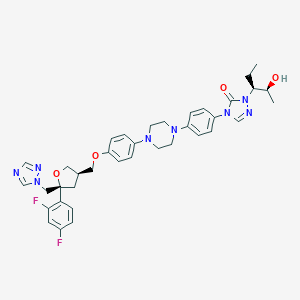
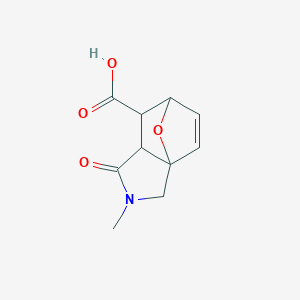
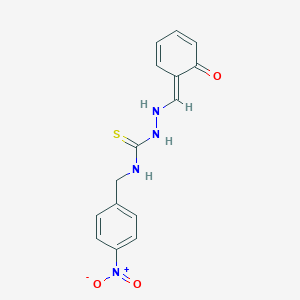
![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)



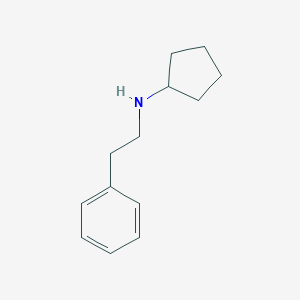
![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)
